

# Application Notes and Protocols for the Purification of Rutinose from Rutin Hydrolysate

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### Introduction

**Rutinose**, a disaccharide composed of rhamnose and glucose (6-O-α-L-rhamnosyl-D-glucose), is a valuable compound with potential applications in the pharmaceutical and food industries. It is primarily obtained through the hydrolysis of rutin, a flavonoid glycoside abundant in various plants. This document provides detailed application notes and protocols for the purification of **rutinose** from rutin hydrolysate, intended for researchers, scientists, and drug development professionals. The protocols described herein focus on enzymatic hydrolysis of rutin followed by a multi-step purification process to obtain high-purity **rutinose**.

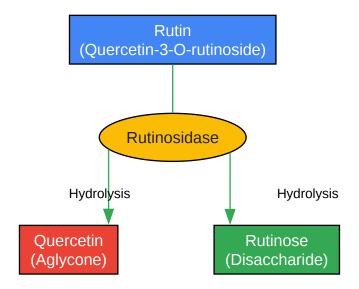
## **Enzymatic Hydrolysis of Rutin**

Enzymatic hydrolysis is the preferred method for obtaining **rutinose** as it specifically cleaves the glycosidic bond between quercetin and **rutinose** without degrading the disaccharide itself, which can occur during acid hydrolysis[1]. Rutinosidase is the specific enzyme for this purpose; however, other commercially available enzyme preparations with  $\alpha$ -L-rhamnosidase and  $\beta$ -D-glucosidase activities, such as hesperidinase or snailase, can also be employed[2].

## **Signaling Pathway of Rutin Hydrolysis**

The enzymatic hydrolysis of rutin proceeds via the cleavage of the  $\beta$ -glycosidic linkage between the flavonoid aglycone (quercetin) and the disaccharide **rutinose**.





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Caption: Enzymatic hydrolysis of rutin by rutinosidase.

## **Experimental Protocol for Enzymatic Hydrolysis**

This protocol is optimized for the efficient conversion of rutin to quercetin and **rutinose** using a commercially available rutinosidase preparation.

#### Materials:

- Rutin powder (≥95% purity)
- Rutinosidase enzyme preparation
- Citrate-phosphate buffer (0.1 M, pH 5.0)
- Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
- Reactor vessel with temperature and agitation control
- · HPLC system for reaction monitoring

#### Procedure:



- Substrate Preparation: Prepare a suspension of rutin in the citrate-phosphate buffer (pH 5.0) at a concentration of 100 g/L in the reactor vessel.
- Enzyme Addition: Add the rutinosidase enzyme preparation to the rutin suspension. The
  optimal enzyme concentration should be determined empirically, but a starting point of 10
  U/g of rutin is recommended.
- Reaction Conditions: Maintain the reaction mixture at 50°C with constant agitation (e.g., 200 rpm) to ensure a homogenous suspension.
- Reaction Monitoring: Monitor the progress of the hydrolysis by taking samples at regular intervals (e.g., every 2 hours). Analyze the samples by HPLC to determine the concentration of rutin, quercetin, and **rutinose**.
- Reaction Termination: Once the rutin concentration has reached a plateau (typically after 24-48 hours), terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.
- Initial Separation: Cool the reaction mixture to room temperature. The poorly soluble
  quercetin will precipitate out of the solution. Separate the precipitated quercetin by filtration
  or centrifugation. The supernatant, containing rutinose, unreacted rutin, and other soluble
  impurities, is the rutin hydrolysate that will be used for subsequent purification steps.

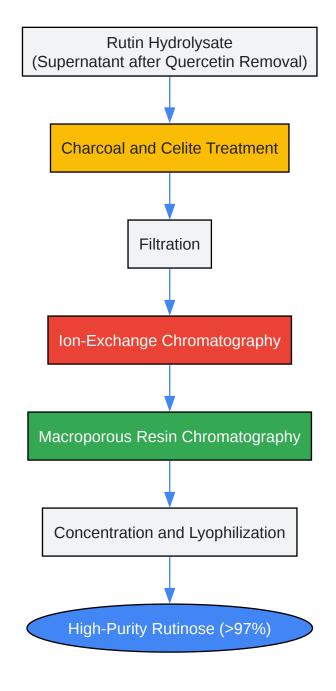
## **Purification of Rutinose**

The purification of **rutinose** from the crude hydrolysate involves a series of steps to remove impurities such as proteins, salts, and residual quercetin.

## **Experimental Workflow for Rutinose Purification**

The following diagram illustrates the multi-step process for purifying **rutinose** from the enzymatic hydrolysate.





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Caption: Workflow for the purification of rutinose.

### **Protocol for Charcoal and Celite Treatment**

This step aims to decolorize the solution and remove proteins and other impurities[1].

Materials:



- Rutin hydrolysate (supernatant)
- Activated charcoal, powdered
- Celite (diatomaceous earth)
- Calcium hydroxide (Ca(OH)<sub>2</sub>)
- Filtration apparatus

#### Procedure:

- To the rutin hydrolysate, add activated charcoal (0.5 g/L), Celite (0.5 g/L), and calcium hydroxide (0.5 g/L)[1].
- Stir the mixture at room temperature for 1-2 hours.
- Remove the charcoal, Celite, and precipitated impurities by filtration. The resulting clear and colorless filtrate contains rutinose.

## **Protocol for Ion-Exchange Chromatography**

Ion-exchange chromatography is employed to remove charged impurities such as salts and amino acids. Since sugars are neutral molecules, they will pass through the column unretained. A mixed-bed ion-exchange resin is recommended for this purpose.

#### Materials:

- Decolorized rutinose solution
- Mixed-bed ion-exchange resin (e.g., Amberlite MB-20)
- Chromatography column
- Deionized water

#### Procedure:



- Pack a chromatography column with the mixed-bed ion-exchange resin and equilibrate with deionized water.
- Load the decolorized rutinose solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).
- Collect the eluate, which contains the purified rutinose.
- Wash the column with deionized water (approximately 3 BV) and combine the wash with the eluate.

## **Protocol for Macroporous Resin Chromatography**

This step is designed to separate any remaining hydrophobic impurities, including traces of quercetin and other flavonoids. Non-polar macroporous resins like AB-8 are suitable for this application.

#### Materials:

- Rutinose solution from ion-exchange chromatography
- Macroporous resin (e.g., AB-8)
- Chromatography column
- Ethanol solutions (for elution)
- · Deionized water

#### Procedure:

- Pack a chromatography column with AB-8 resin and equilibrate with deionized water.
- Load the **rutinose** solution onto the column at a flow rate of 2 BV/h.
- Wash the column with deionized water (3-5 BV) to elute the hydrophilic rutinose. Collect this
  fraction.



- Elute the adsorbed hydrophobic impurities with a stepwise gradient of ethanol (e.g., 30%, 50%, 70% ethanol). These fractions can be discarded or analyzed for other components.
- The collected aqueous fraction contains the purified **rutinose**.

## **Concentration and Lyophilization**

The final step involves concentrating the purified **rutinose** solution and obtaining the solid product.

#### Materials:

- Purified rutinose solution
- Rotary evaporator
- Lyophilizer (freeze-dryer)

#### Procedure:

- Concentrate the purified rutinose solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
- Freeze the concentrated solution and lyophilize it to obtain a white, powdered, high-purity **rutinose** product (>97%)[1].

## **Quantitative Analysis**

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of **rutinose** and for monitoring the purity at each step of the purification process.

## **HPLC Method for Rutinose Quantification**

#### Instrumentation:

 HPLC system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).



 Amino-based column (e.g., Aminex HPX-87C) or a hydrophilic interaction liquid chromatography (HILIC) column.

Chromatographic Conditions (Example):

Column: Aminex HPX-87C (300 x 7.8 mm)

Mobile Phase: Degassed, deionized water

• Flow Rate: 0.6 mL/min

• Column Temperature: 85°C

Detector: Refractive Index (RI) Detector

Injection Volume: 20 μL

Standard Preparation: Prepare a series of standard solutions of **rutinose** of known concentrations in deionized water to construct a calibration curve.

### **Data Presentation**

The following tables summarize the expected quantitative data from the purification process.

Table 1: Enzymatic Hydrolysis of Rutin

Parameter	Value	Reference
Initial Rutin Concentration	100 g/L	Protocol
Rutin Conversion	>95%	
Reaction Time	24-48 hours	Protocol
Temperature	50°C	Protocol
рН	5.0	Protocol

Table 2: Rutinose Purification and Recovery



Purification Step	Rutinose Purity	Expected Recovery	Reference
Crude Hydrolysate	Variable	~100%	-
After Charcoal/Celite	Improved	>95%	
After Ion-Exchange	High	>95%	-
After Macroporous Resin	Very High	>90%	-
Final Product (Lyophilized)	>97%	>80% (overall)	

Table 3: Comparison of Purification Methods for Rutin Hydrolysate Components

Method	Target Component	Principle of Separation	Elution
Filtration/Centrifugatio	Quercetin	Low solubility of aglycone	N/A (Solid)
Activated Charcoal	Impurities/Color	Adsorption	N/A (Adsorbed)
Ion-Exchange Chromatography	Ionic Impurities	Charge interactions	Water (for rutinose)
Macroporous Resin (AB-8)	Hydrophobic Impurities	Hydrophobic interactions	Water (for rutinose)

### Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of high-purity **rutinose** from rutin hydrolysate. The combination of enzymatic hydrolysis with a multi-step purification process involving charcoal/Celite treatment, ion-exchange chromatography, and macroporous resin chromatography is an effective strategy for obtaining **rutinose** suitable for research and development purposes. Careful monitoring of each step using HPLC is crucial for optimizing the yield and purity of the final product.



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### References

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